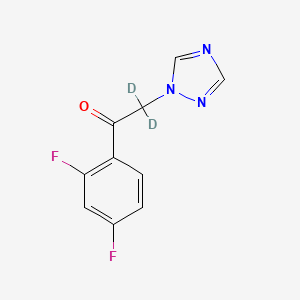

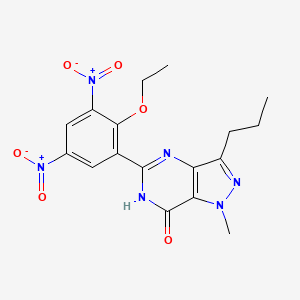

![molecular formula C11H10N2O B582793 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile CAS No. 157763-81-0](/img/structure/B582793.png)

2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile” is a derivative of benzoxazole . Benzoxazole derivatives are known for their excellent UV-Visible absorption property and outstanding fluorescent ability . They are used as fluorescent brighteners for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized by 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

Benzoxazole derivatives have been evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, some benzoxazole derivatives have a melting range of 270-280°C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazoles. Researchers have developed a synthetic pathway to four substituted imidazoles using benzo[d]oxazol-2-yl methanimines as intermediates. The process involves the formation of an imidazole ring from two methanimine groups, which includes the opening of one benzoxazole ring followed by ring closure through intermolecular nucleophilic attack .

Anti-Inflammatory Pharmacology

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. These studies involve in vitro techniques such as membrane stabilization and proteinase inhibitory methods. Some derivatives have shown significant efficacy, comparable to standard drugs like aceclofenac and etodolac, indicating the potential of this compound in developing new anti-inflammatory agents .

Neuroprotective Effects

Benzoxazole-based derivatives, including those derived from our compound of interest, have been investigated for their neuroprotective effects. These studies focus on the protection against β-amyloid-induced toxicity in PC12 cells, which is a model for Alzheimer’s disease. The findings suggest that these derivatives could be promising candidates for treating neurodegenerative disorders .

Fluorescent Brightening Agents

The compound has applications in the materials science domain as well. It is used as a fluorescent brightener for various thermoplastic resins, such as polyvinyl chloride and acrylic resin. Additionally, it enhances the brightness of polyester fibers, paints, coatings, and printing inks. Its utility extends to detecting the presence of thin-film electrical contact lubricants .

Safety and Hazards

Orientations Futures

Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area. Recent studies give a clear cut idea that benzoxazole and their related analogues have a wide range of pharmacological applications . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and has prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMKWZBURQHRLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653009 |

Source

|

| Record name | 2-(1,3-Benzoxazol-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157763-81-0 |

Source

|

| Record name | 2-(1,3-Benzoxazol-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

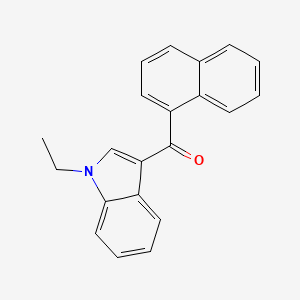

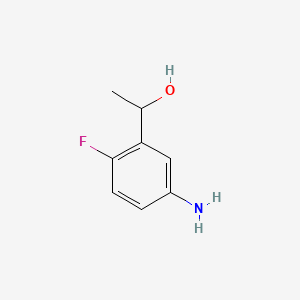

![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)

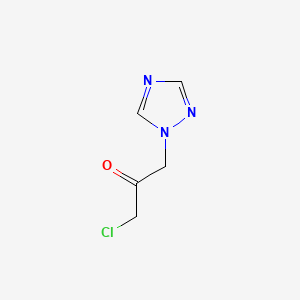

![(1R,3S,5E)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B582723.png)